3-[(Benzyloxy)methoxy]butanal
Description
Structure
3D Structure
Properties
CAS No. |
74927-30-3 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(phenylmethoxymethoxy)butanal |
InChI |
InChI=1S/C12H16O3/c1-11(7-8-13)15-10-14-9-12-5-3-2-4-6-12/h2-6,8,11H,7,9-10H2,1H3 |
InChI Key |
MCBAIEHZUXTZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)OCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzyloxy Methoxy Butanal
Retrosynthetic Analysis of 3-[(Benzyloxy)methoxy]butanalcore.ac.uk
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. leah4sci.comslideshare.net
The primary disconnection for 3-[(benzyloxy)methoxy]butanal is at the ether linkage of the benzyloxymethyl (BOM) group. This reveals a key precursor, 3-hydroxybutanal, and benzyl (B1604629) alcohol. The aldehyde functionality in 3-hydroxybutanal suggests a further disconnection via an aldol (B89426) reaction, leading back to acetaldehyde (B116499) as a simple starting material. wikipedia.org
Table 1: Key Precursors for the Synthesis of this compound
| Precursor | Chemical Structure | Role in Synthesis |
| 3-Hydroxybutanal | CH₃CH(OH)CH₂CHO | Core scaffold containing the hydroxyl and aldehyde functionalities. wikipedia.org |
| Benzyl alcohol | C₆H₅CH₂OH | Source of the benzyl group for the BOM ether. |
| Acetaldehyde | CH₃CHO | Starting material for the synthesis of 3-hydroxybutanal via an aldol reaction. wikipedia.orgharvard.edu |
Synthesis of the 3-Hydroxybutanal Core and its Derivatives
The synthesis of the 3-hydroxybutanal core can be achieved through both stereoselective and non-stereoselective methods. The choice of method depends on the desired stereochemistry of the final product.
The stereoselective synthesis of 3-hydroxybutanal analogues is crucial for the preparation of enantiomerically pure target molecules. nih.govbeilstein-journals.orgmdpi.comrsc.org Common strategies include:
Aldol Reactions with Chiral Auxiliaries: Evans' chiral auxiliaries, for instance, can be used to direct the stereochemical outcome of the aldol reaction between an enolate and an aldehyde, yielding a specific stereoisomer of the β-hydroxy carbonyl compound. harvard.edu
Enzymatic Resolutions: Enzymes such as lipases can selectively acylate one enantiomer of a racemic mixture of 3-hydroxybutanal or its derivatives, allowing for the separation of the two enantiomers.
Asymmetric Hydrogenation: The asymmetric reduction of a β-keto ester or aldehyde can produce a chiral 3-hydroxybutanal analogue with high enantiomeric excess. vulcanchem.com For example, the synthesis of (R)-3-((4-methoxybenzyl)oxy)butanal has been achieved starting from the commercially available (R)-methyl 3-hydroxybutanoate. researchgate.net
For applications where stereochemistry is not critical, non-stereoselective methods offer a more straightforward approach to the butanal scaffold.
Base-Catalyzed Aldol Condensation: The dimerization of acetaldehyde in the presence of a base like sodium hydroxide (B78521) is a classic method to produce 3-hydroxybutanal. wikipedia.orgharvard.edu This reaction, known as an aldol reaction, typically yields a racemic mixture. wikipedia.org
Grignard Reactions: The reaction of a Grignard reagent, such as ethylmagnesium bromide, with an appropriate α-halo acetaldehyde derivative can also form the butanal backbone.
Regioselective and Chemoselective Installation of the Benzyloxymethyl (BOM) Ethermolaid.comscholaris.ca
The protection of the hydroxyl group in 3-hydroxybutanal as a benzyloxymethyl (BOM) ether is a critical step. This requires a reagent that will selectively react with the hydroxyl group without affecting the aldehyde.
The most common method for the introduction of a BOM group is the reaction of the alcohol with benzyloxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base. nih.govuwindsor.ca
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). A hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, is used to scavenge the HCl generated during the reaction, preventing acid-catalyzed side reactions with the aldehyde. libretexts.org
Table 2: Reagents for BOM Protection
| Reagent | Formula | Purpose |
| Benzyloxymethyl chloride (BOM-Cl) | C₆H₅CH₂OCH₂Cl | Provides the benzyloxymethyl group. |
| Diisopropylethylamine (DIPEA) | (i-Pr)₂NEt | Acts as a non-nucleophilic base to neutralize HCl. |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | Aprotic solvent for the reaction. |
The careful selection of synthetic strategies and reaction conditions is paramount to successfully synthesize this compound with the desired purity and stereochemistry for its use in further chemical transformations.
Development of Advanced and Green Methodologies for BOM Ether Formation
The benzyloxymethyl (BOM) group is a crucial protecting group for hydroxyl functions in multi-step organic synthesis. Traditional methods for its installation often rely on carcinogenic reagents like benzyloxymethyl chloride (BOM-Cl). Consequently, significant research has been directed towards developing safer and more environmentally friendly alternatives.
Modern approaches often utilize dimethoxymethane (B151124) or methylal as a cost-effective and less hazardous substitute for BOM-Cl. researchgate.net One advanced method involves the use of zirconium(IV) chloride as a catalyst for the reaction between an alcohol and methylal, proving to be a highly effective protocol. researchgate.net Another green approach employs heteropoly acids, such as H3PW12O40, as selective and reusable catalysts for the preparation of methoxymethyl (MOM) and other acetal (B89532) ethers under solvent-free conditions. researchgate.net These methods are characterized by mild reaction conditions and tolerance of acid-sensitive functional groups. researchgate.net
Furthermore, innovative, solvent-free methods for ether synthesis are being developed to reduce environmental impact. One such method involves a reduction-coupling-ether formation reaction using an aldehyde and a silane (B1218182) as starting materials, catalyzed by a monovalent silver salt. This process is noted for its low catalyst consumption, high conversion rate and yield, and short reaction times, making it a valuable green alternative for industrial applications. google.com
Enantioselective Synthesis of Chiral this compound
The chiral nature of this compound necessitates enantioselective synthetic strategies to produce specific stereoisomers, which are often vital intermediates in the total synthesis of natural products. researchgate.net The Evans aldol reaction is a cornerstone of this approach, renowned for its high degree of stereocontrol in forming β-hydroxy carbonyl compounds. alfa-chemistry.comnih.govtcichemicals.com
This methodology utilizes a chiral auxiliary, typically an N-acyloxazolidinone, to direct the stereochemical outcome of the reaction between an enolate and an aldehyde. alfa-chemistry.com The reaction, often mediated by a boron or titanium Lewis acid, proceeds through a highly organized six-membered ring chair transition state, which accounts for the high diastereoselectivity observed. alfa-chemistry.comwiley.com By selecting the appropriate chiral auxiliary and reaction conditions, specific syn- or anti-aldol products can be obtained. alfa-chemistry.comtcichemicals.com
For instance, the synthesis of a key intermediate for the natural product tarchonanthuslactone (B1254068) starts from commercially available (R)-methyl 3-hydroxybutanoate. researchgate.net Similarly, the Evans aldol reaction is employed to construct chiral hydroxyl groups in synthetic routes toward compounds like (+)-(6S, 2'R)-cryptocaryalactone. researchgate.net The reaction of a titanium enolate of a chiral propionate (B1217596) with an aldehyde, for example, can yield the syn-aldol product with high diastereoselectivity. wiley.com After the desired stereocenters are set, the chiral auxiliary can be cleaved through methods like hydrolysis or reduction to yield the target chiral aldehyde or its precursor. tcichemicals.com
| Reaction Type | Key Reagents | Stereochemical Outcome | Typical Yield | Reference |
| Evans Aldol Reaction | Chiral N-acyloxazolidinone, Lewis Acid (e.g., TiCl₄, Bu₂BOTf), Aldehyde | syn-aldol adduct | High (e.g., 92%) | wiley.com |
| Crimmins' Modification | TiCl₄, (-)-Sparteine or DIPEA | syn-aldol adduct | High | wiley.com |
| Asymmetric Allylation | Chiral Catalyst (e.g., BINOL/Ti(O-iPr)₄), Allyltributylstannane | Chiral secondary alcohol | Good |
Optimization of Synthetic Pathways and Reaction Parameters for this compound
Optimizing the synthesis of this compound involves fine-tuning reaction parameters to maximize yield and stereoselectivity while minimizing side reactions and environmental impact. Key areas of optimization include the choice of Lewis acid, base, solvent, and reaction temperature.
In the context of the Evans aldol reaction, modifications such as the Crimmins protocol are employed to enhance performance. wiley.com This involves the use of specific combinations of Lewis acids and bases, such as titanium tetrachloride (TiCl₄) and diisopropylethylamine (DIPEA) or (-)-sparteine, at low temperatures (e.g., -78 °C) to control the formation of the Z-enolate, which leads to the desired syn-aldol product. nih.govwiley.com The choice of solvent, commonly dichloromethane (CH₂Cl₂), is also critical for ensuring the solubility of reagents and stabilizing the transition state. nih.gov
The order of addition of reagents is another crucial parameter. Typically, the chiral auxiliary is first treated with the Lewis acid and base to pre-form the enolate before the aldehyde is slowly added to the reaction mixture. nih.gov This controlled addition helps to prevent self-condensation of the aldehyde and other side reactions.
Post-reaction workup and purification are also optimized. For example, after the aldol reaction, the resulting adduct is often protected before the cleavage of the chiral auxiliary. alfa-chemistry.com Purification techniques such as column chromatography are essential to isolate the desired product from reaction byproducts and unreacted starting materials. semanticscholar.org For industrial-scale synthesis, optimization focuses on developing protocols that avoid chromatography, for instance, by designing sequences where intermediates can be purified by crystallization. nih.gov
| Parameter | Condition/Reagent | Purpose | Reference |
| Lewis Acid | TiCl₄, Bu₂BOTf | To chelate the carbonyls and form a rigid transition state | nih.govwiley.com |
| Base | Diisopropylethylamine (DIPEA), Triethylamine (Et₃N) | To generate the enolate | nih.gov |
| Ligand | (-)-Sparteine | To influence stereoselectivity in Crimmins' protocol | wiley.com |
| Temperature | -78 °C to 0 °C | To ensure kinetic control and enhance stereoselectivity | nih.govwiley.com |
| Solvent | Dichloromethane (CH₂Cl₂) | To dissolve reagents and stabilize intermediates | nih.gov |
| Purification | Column Chromatography, Crystallization | To isolate the pure product | semanticscholar.orgnih.gov |
Chemical Reactivity and Transformations of 3 Benzyloxy Methoxy Butanal
Transformations at the Unprotected Aldehyde Functionality at C1.
The aldehyde group is a key site for various chemical reactions, including nucleophilic additions, oxidations, reductions, and enolate formations. These transformations are fundamental to elongating the carbon chain and introducing new functionalities.
Nucleophilic Addition Reactions.
The aldehyde at C1 is susceptible to attack by a wide array of nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of synthetic organic chemistry.
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds readily add to the carbonyl group, yielding secondary alcohols after an aqueous workup.
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a reliable method for carbon-carbon double bond formation.
Cyanohydrin Formation: The addition of cyanide, typically from a source like trimethylsilyl (B98337) cyanide, results in the formation of a cyanohydrin, which can be further hydrolyzed to an α-hydroxy acid or reduced to an amino alcohol.
Aldol (B89426) and Related Reactions: In the presence of a suitable base or catalyst, the aldehyde can react with enolates or enol ethers in aldol-type reactions, leading to the formation of β-hydroxy carbonyl compounds. harvard.edu
| Reaction Type | Reagent | Product |
| Grignard Reaction | RMgX, then H₃O⁺ | Secondary alcohol |
| Wittig Reaction | Ph₃P=CHR' | Alkene |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂R' | Alkene |
| Cyanohydrin Formation | TMSCN, cat. KCN | Cyanohydrin |
| Aldol Addition | Ketone, base/acid | β-Hydroxy aldehyde |
Oxidation and Reduction Strategies.
The oxidation state of the aldehyde can be easily modified to either a carboxylic acid or an alcohol, providing access to a different set of functional groups.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using a variety of reagents. Common oxidizing agents include potassium permanganate, chromium trioxide, and milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) under specific conditions. The choice of oxidant is crucial to avoid unwanted side reactions, particularly with the acid-sensitive BOM protecting group.
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this transformation, leaving the BOM ether and other potentially sensitive groups intact. For more robust reductions, lithium aluminum hydride (LAH) can be employed.
| Transformation | Reagent | Product |
| Oxidation | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic acid |
| Oxidation | Pyridinium chlorochromate (PCC) | Carboxylic acid |
| Reduction | Sodium borohydride (NaBH₄) | Primary alcohol |
| Reduction | Lithium aluminum hydride (LAH) | Primary alcohol |
Enolate Chemistry and Alpha-Functionalization.
The protons on the carbon atom adjacent to the aldehyde (the α-carbon) are acidic and can be removed by a strong base to form an enolate. libretexts.org This enolate is a powerful nucleophile and can participate in various reactions.
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. To achieve high yields and avoid side reactions like self-condensation, strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically used at low temperatures. libretexts.orgmasterorganicchemistry.com
Halogenation: In the presence of a suitable halogen source, the enolate can be halogenated at the α-position.
Michael Addition: As a soft nucleophile, the enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds in a Michael reaction. ethz.ch
The formation of the enolate must be carefully controlled to prevent premature cleavage of the BOM protecting group, which can be sensitive to strongly basic conditions.
Stability and Selective Deprotection of the Benzyloxymethyl (BOM) Ether.
The benzyloxymethyl (BOM) group is a popular choice for protecting hydroxyl groups due to its stability under a range of reaction conditions. thieme-connect.de However, its selective removal is a key step in many synthetic sequences.
Acid-Mediated and Catalytic Deprotection Protocols.
The BOM ether can be cleaved under both acidic and catalytic conditions.
Acid-Mediated Deprotection: The BOM group is susceptible to cleavage under acidic conditions, similar to other acetal-type protecting groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers. thieme-connect.deresearchgate.net Dilute mineral acids or Lewis acids can be used for this purpose. thieme-connect.deresearchgate.net However, this method can sometimes lack selectivity, especially in the presence of other acid-labile functional groups.
Catalytic Hydrogenolysis: A milder and often more selective method for BOM deprotection is catalytic hydrogenolysis. thieme-connect.deuchicago.edu This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. researchgate.net This method is advantageous as it is generally compatible with a wider range of functional groups that are sensitive to acidic conditions. organic-chemistry.org Cerium(IV) sulfate (B86663) tetrahydrate has also been reported as a catalytic and highly chemoselective agent for the deprotection of BOM ethers. colab.ws
| Deprotection Method | Reagents | Conditions |
| Acid-Mediated | Dilute HCl or H₂SO₄ | Aqueous solution |
| Lewis Acid-Mediated | TiCl₄, BF₃·OEt₂ | Anhydrous solvent |
| Catalytic Hydrogenolysis | H₂, Pd/C | Various solvents (e.g., EtOH, EtOAc) |
| Catalytic Cleavage | Ce(SO₄)₂·4H₂O | Methanol, microwave or conventional heating |
Orthogonal Protecting Group Strategies in Conjunction with BOM.
In complex molecule synthesis, it is often necessary to use multiple protecting groups that can be removed independently of one another. This is known as an orthogonal protecting group strategy. organic-chemistry.orgwikipedia.org The BOM group can be a valuable component of such strategies.
Compatibility with Silyl (B83357) Ethers: The BOM group is stable under the conditions used to remove many common silyl ethers (e.g., TBS, TIPS), which are typically cleaved with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). Conversely, silyl ethers are generally stable to the hydrogenolysis conditions used to remove the BOM group.
Compatibility with Base-Labile Groups: The BOM ether is stable to basic conditions, allowing for the selective removal of base-labile protecting groups like esters (e.g., acetate, benzoate) and certain carbamates (e.g., Fmoc).
Orthogonality with Benzyl (B1604629) Ethers: While both BOM and benzyl (Bn) ethers can be removed by hydrogenolysis, their rates of cleavage can sometimes be differentiated, allowing for selective deprotection. organic-chemistry.org Furthermore, benzyl ethers are more resistant to acidic cleavage than BOM ethers. uwindsor.ca
The ability to selectively deprotect the BOM group in the presence of other protecting groups is a powerful tool for the efficient synthesis of complex target molecules. nih.gov
Exploiting the Butanal Carbon Backbone for Further Functionalization
The aldehyde functional group in 3-[(benzyloxy)methoxy]butanal serves as a versatile reactive handle for extending the carbon skeleton through various carbon-carbon bond-forming reactions. The electrophilic nature of the aldehyde carbon allows for nucleophilic additions, which are fundamental to building more complex molecular architectures. Key transformations of the butanal backbone include olefination, aldol reactions, and allylation reactions, which are instrumental in the synthesis of natural products and other complex organic molecules.
Research has demonstrated the utility of the butanal moiety in stereoselective synthesis. For instance, the aldehyde can be engaged in asymmetric direct cross-aldol reactions. A notable example involves the reaction of 4-(benzyloxy)butanal (B1267950) with electrophiles like benzyloxyacetaldehyde or ethyl glyoxylate, showcasing the aldehyde's capacity to form new stereocenters with high control. researchgate.net These reactions are crucial as they provide access to chiral building blocks that are precursors to biologically active molecules, such as the bis-tetrahydrofuran core of several HIV protease inhibitors. researchgate.net
Another significant functionalization of the butanal backbone is the Reetz anti-allylation. In the total synthesis of the natural macrolide trichobotryside A, (S)-3-(benzyloxy)butanal, a closely related analogue, undergoes a highly stereoselective allylation. semanticscholar.org This reaction, employing allyltrimethylsilane (B147118) in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄), proceeds with high diastereoselectivity to furnish the corresponding homoallylic alcohol. semanticscholar.org This transformation highlights the ability to control the stereochemical outcome at the newly formed stereocenters, which is a critical aspect of modern organic synthesis.
The butanal group can also participate in Michael additions. While direct examples with this compound are not extensively documented in readily available literature, the reactivity of similar aldehydes, such as butanal and 2-(benzyloxy)acetaldehyde, in Michael additions to nitroalkenes has been studied. ethz.ch This suggests that this compound could similarly be employed as a Michael donor, further expanding its synthetic utility.
The following table summarizes key research findings on the functionalization of the butanal backbone of this compound and its close analogues.
| Reactant | Reagents and Conditions | Product | Key Findings | Reference |
| (S)-3-(Benzyloxy)butanal | Allyltrimethylsilane, TiCl₄, CH₂Cl₂ -78 °C | (4R,6S)-6-(Benzyloxy)non-8-en-4-ol | A key step in the total synthesis of trichobotryside A, demonstrating a highly stereoselective Reetz anti-allylation. | semanticscholar.org |
| 4-(Benzyloxy)butanal | Benzyloxyacetaldehyde or Ethyl glyoxylate, Prolinol-derived catalysts | Corresponding anti-aldol products | Showcased the utility of asymmetric direct cross-aldol reactions for the synthesis of precursors to HIV protease inhibitors. | researchgate.net |
| Butanal | β-Nitrostyrene, Diphenylprolinol trimethylsilyl ether catalyst | γ-Nitro aldehyde | Demonstrated the feasibility of butanal derivatives acting as Michael donors in enantioselective additions to nitroalkenes. | ethz.ch |
These examples underscore the synthetic potential of the butanal carbon backbone in this compound for constructing complex and stereochemically rich molecules. The aldehyde functionality allows for a range of transformations that are central to the strategic assembly of larger organic structures.
Applications of 3 Benzyloxy Methoxy Butanal As a Key Synthetic Intermediate
Role in the Total Synthesis of Natural Products and Bioactive Molecules
While direct and extensive documentation on the use of 3-[(Benzyloxy)methoxy]butanal in the total synthesis of a wide array of natural products is not prevalent in readily accessible literature, the structural motif it represents is fundamental to the architecture of many bioactive molecules. The 1,3-dioxygenated pattern, protected with a benzyloxymethyl (BOM) group, is a common feature in polyketides, macrolides, and other complex natural products. Synthetic chemists often employ intermediates with similar substitution patterns to construct these intricate molecular frameworks. The aldehyde functionality of this compound serves as a versatile handle for carbon-carbon bond formation through reactions such as aldol (B89426) additions, Wittig reactions, and organometallic additions, allowing for the elongation of the carbon chain and the introduction of further stereocenters. The BOM ether provides robust protection for the hydroxyl group under a variety of reaction conditions, yet it can be cleaved selectively when needed, a critical aspect in multi-step syntheses.
Utility as a Chiral Building Block in Asymmetric Synthesis
The stereochemistry of this compound makes it a potentially useful chiral building block in asymmetric synthesis. When used in its enantiomerically pure form, it can introduce a defined stereocenter into a target molecule, which is crucial for the synthesis of biologically active compounds where specific stereoisomers exhibit desired therapeutic effects. The strategic placement of the protected hydroxyl group at the C3 position can influence the stereochemical outcome of reactions at the C1 aldehyde, for example, in substrate-controlled aldol reactions. The benzyloxymethyl protecting group can play a dual role, not only as a protecting group but also as a bulky substituent that can direct the approach of incoming reagents, thereby enhancing the diastereoselectivity of a reaction.
Table 1: Potential Asymmetric Transformations Utilizing Chiral this compound
| Reaction Type | Reagent/Catalyst | Potential Outcome |
| Aldol Addition | Chiral Auxiliary | Diastereoselective formation of new C-C bonds |
| Grignard Reaction | Chiral Ligand | Enantioselective addition to the aldehyde |
| Asymmetric Reduction | Chiral Reducing Agent | Stereoselective formation of a 1,3-diol derivative |
This table represents potential applications based on the structural features of the molecule and common practices in asymmetric synthesis.
Precursor in the Synthesis of Advanced Organic Materials
The application of this compound as a direct precursor in the synthesis of advanced organic materials is not extensively documented. However, its functional groups suggest potential utility in this area. The aldehyde could be used in polymerization reactions, for instance, in the formation of acetal (B89532) polymers or through condensation with other monomers to create novel polymer backbones. The protected hydroxyl group could be deprotected post-polymerization to introduce functionality along the polymer chain, which could be used for cross-linking or for tuning the material's properties, such as solubility and thermal stability. Furthermore, the aromatic ring of the benzyl (B1604629) group could be exploited to introduce π-stacking interactions in the resulting materials, which is a desirable feature in the design of organic electronic materials.
Contributions to New Reaction Methodologies and Reagent Development
The specific contributions of this compound to the development of new reaction methodologies and reagents are not widely reported. However, molecules with similar functionalities are often used as model substrates to test and optimize new synthetic methods. For example, the selective protection and deprotection of the 1,3-diol system present in derivatives of this butanal could be used to showcase the orthogonality of new protecting group strategies. The aldehyde functionality could also serve as a test substrate for new catalytic C-H functionalization reactions or for the development of novel organocatalytic transformations. The development of new reagents for the stereoselective transformation of β-hydroxy aldehydes could potentially utilize substrates like this compound to demonstrate their efficacy and selectivity.
Mechanistic Investigations and Computational Studies of 3 Benzyloxy Methoxy Butanal Chemistry
Elucidation of Reaction Mechanisms for BOM Formation and Cleavage
The benzyloxymethyl (BOM) ether in 3-[(benzyloxy)methoxy]butanal serves as a crucial protecting group for the hydroxyl functionality. Understanding the mechanisms of its formation and cleavage is vital for its strategic application in multi-step syntheses.
Formation of the Benzyloxymethyl (BOM) Ether:
The formation of a BOM ether typically proceeds through a nucleophilic substitution reaction. One common method involves the use of benzyl (B1604629) trichloroacetimidate (B1259523) in the presence of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TFMSA). d-nb.info The proposed mechanism initiates with the protonation of the benzyl trichloroacetimidate, rendering it a highly reactive electrophile. d-nb.info The alcohol, in this case, 3-hydroxybutanal, then attacks the benzylic carbon, leading to the formation of the BOM ether and trichloroacetamide (B1219227) as a byproduct. d-nb.info The catalytic acid is regenerated in the process, allowing the cycle to continue. d-nb.info
Cleavage of the Benzyloxymethyl (BOM) Ether:
The cleavage of ethers, including the BOM group, is frequently accomplished under acidic conditions. masterorganicchemistry.comkhanacademy.org The mechanism of this cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, largely dependent on the structure of the ether. libretexts.orgwikipedia.org
In the context of the BOM group, the cleavage mechanism is influenced by the stability of the potential carbocation intermediates. Under strongly acidic conditions (e.g., HBr or HI), the ether oxygen is first protonated to create a good leaving group. khanacademy.orglibretexts.org
S(_N)1 Pathway: The benzylic position is capable of stabilizing a positive charge through resonance. Therefore, the protonated ether can dissociate to form a stable benzylic carbocation and the deprotected alcohol. This pathway is favored for ethers with tertiary, benzylic, or allylic substituents. libretexts.orgwikipedia.org
S(_N)2 Pathway: Alternatively, a nucleophile (such as a halide ion from the acid) can directly attack the less sterically hindered carbon of the protonated ether in a bimolecular fashion. masterorganicchemistry.comlibretexts.org For the BOM group, this would involve attack at the methylene (B1212753) carbon of the benzyloxymethyl unit.
The choice between these pathways can be influenced by reaction conditions and the specific substrate. Additionally, benzyl ethers can be cleaved via palladium-catalyzed hydrogenation, which offers a milder alternative to acidic cleavage. organic-chemistry.org
| Reaction | Reagents | Proposed Mechanism | Key Intermediates |
| BOM Formation | Benzyl trichloroacetimidate, TFMSA (cat.) | Acid-catalyzed nucleophilic substitution | Protonated benzyl trichloroacetimidate |
| BOM Cleavage (Acidic) | HBr or HI | S(_N)1 or S(_N)2 | Protonated ether, benzylic carbocation (S(_N)1) |
| BOM Cleavage (Hydrogenolysis) | H(_2), Pd/C | Catalytic hydrogenation | - |
Mechanistic Studies of Key Transformations Involving the Aldehyde and Butanal Backbone
The aldehyde functional group and the chiral butanal backbone of this compound are sites for various key chemical transformations, most notably carbon-carbon bond-forming reactions like the aldol (B89426) condensation.
The aldol condensation is a cornerstone of organic synthesis and proceeds through the formation of an enolate or enol intermediate. iitk.ac.inlibretexts.org The reaction can be catalyzed by either acid or base.
Base-Catalyzed Aldol Condensation:
Enolate Formation: A base abstracts an α-proton from an aldehyde or ketone to form a nucleophilic enolate ion. iitk.ac.insrmist.edu.in
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another aldehyde molecule, forming a tetrahedral alkoxide intermediate. iitk.ac.insrmist.edu.in
Protonation: The alkoxide is protonated by a proton source (like water) to yield a β-hydroxy aldehyde (the aldol addition product). srmist.edu.in
Dehydration: Under more forcing conditions (e.g., heat), the aldol adduct can undergo elimination of a water molecule to form an α,β-unsaturated aldehyde. libretexts.org Recent studies have suggested that for some systems, the final loss of hydroxide (B78521) to form the C=C double bond can be the rate-limiting step. escholarship.orgnih.gov
Stereoselectivity in Aldol Reactions: The stereochemical outcome of the aldol reaction involving a chiral aldehyde like this compound is of significant interest. The Felkin-Anh model is often invoked to predict the stereoselectivity of nucleophilic additions to chiral aldehydes. This model posits that the nucleophile will attack the carbonyl carbon from the face opposite the largest substituent to minimize steric hindrance. In the case of 2,3-disubstituted butanal derivatives, which are structurally analogous to this compound, nucleophilic additions have been shown to proceed with high anti-stereoselection, consistent with the Felkin-Anh transition state model. nih.gov This suggests that the incoming nucleophile will preferentially attack to form an anti-adduct relative to the existing stereocenter at C3.
| Transformation | Catalyst | Key Steps | Stereochemical Model |
| Aldol Condensation | Base (e.g., NaOH) | Enolate formation, Nucleophilic attack, Protonation, Dehydration | Felkin-Anh Model |
| Aldol Condensation | Acid | Enol formation, Nucleophilic attack, Deprotonation | Felkin-Anh Model |
Application of Computational Chemistry for Predicting Reactivity and Stereoselectivity
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms and predicting the stereochemical outcomes of reactions involving chiral aldehydes. core.ac.uk
For aldol reactions, computational studies can model the transition states of the various possible stereochemical pathways. scientific.netcapes.gov.br The relative energies of these transition states can then be used to predict the major diastereomer formed in the reaction. These models often consider factors such as steric interactions, electronic effects, and the geometry of the enolate. researchgate.net
In the context of this compound, DFT calculations could be employed to:
Model Transition States: For an aldol reaction, the transition state structures for the formation of all possible stereoisomers (syn and anti) can be calculated. scientific.netscielo.br
Predict Diastereoselectivity: By comparing the calculated activation energies for each pathway, the most likely product can be predicted. For example, computational models have been successfully used to rationalize the high stereoselectivity observed in aldol reactions mediated by chiral boron enolates. researchgate.netacs.org
Analyze Reactivity: Conceptual DFT provides tools to analyze the electrophilicity and nucleophilicity of reactants. mdpi.com The local electrophilicity at the carbonyl carbon of this compound and the local nucleophilicity of the enolate can be calculated to understand their relative reactivities.
While specific computational studies on this compound are not widely reported, the principles and methodologies developed for other chiral aldehydes are directly applicable and provide a framework for predicting and understanding its chemical behavior. academie-sciences.frnumberanalytics.com
| Computational Method | Application | Predicted Properties | Relevant Models/Theories |
| Density Functional Theory (DFT) | Transition State Modeling | Activation Energies, Diastereomeric Ratios | Felkin-Anh, Zimmerman-Traxler |
| DFT | Reactivity Indices | Electrophilicity, Nucleophilicity | Conceptual DFT |
| Molecular Mechanics (MM) | Conformational Analysis | Low-energy conformers of reactants and transition states | Force Field Models |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Benzyloxy Methoxy Butanal
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-[(Benzyloxy)methoxy]butanal, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a complete structural assignment.
Advanced 1D and 2D NMR Techniques for Structural Assignment
In a hypothetical analysis, a ¹H NMR spectrum would be expected to show characteristic signals for the aldehydic proton (CHO) typically in the downfield region of 9-10 ppm. libretexts.orgorgchemboulder.comlibretexts.orgoregonstate.edupressbooks.publibretexts.org The protons of the butanal backbone, the benzyloxy group, and the methoxy (B1213986) group would exhibit distinct chemical shifts and coupling patterns, allowing for their sequential assignment.
A ¹³C NMR spectrum would complement the ¹H data, with the carbonyl carbon of the aldehyde appearing significantly downfield, generally between 190 and 215 ppm. libretexts.orgpressbooks.pub
To resolve ambiguities and confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal proton-proton coupling networks within the butyl chain, while HSQC would correlate directly bonded proton and carbon atoms. The HMBC experiment would be crucial for identifying longer-range correlations, for instance, between the protons of the benzyl (B1604629) group and the carbons of the butanal moiety, definitively placing the (benzyloxy)methoxy group at the C-3 position.
Chiral NMR Studies for Enantiomeric Excess Determination
Given that the C-3 position of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral NMR spectroscopy would be the method of choice to determine the enantiomeric excess (ee) of a synthesized sample. This could be achieved using chiral solvating agents or chiral derivatizing agents, which would induce separate signals for each enantiomer in the NMR spectrum, allowing for their quantification.
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion, thereby confirming the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Characteristic fragmentation pathways for aldehydes often involve α-cleavage (loss of the CHO group or the alkyl chain adjacent to it) and McLafferty rearrangement if a γ-hydrogen is present. libretexts.orgoregonstate.edulibretexts.org For this compound, fragmentation of the benzyloxy and methoxy groups would also be expected, providing key pieces of the structural puzzle.
X-ray Crystallography of Crystalline Derivatives
X-ray crystallography provides the most definitive three-dimensional structural information. However, this technique requires a single, well-ordered crystal. As this compound is an aldehyde and likely a liquid or low-melting solid at room temperature, obtaining suitable crystals of the compound itself could be challenging. A common strategy would be to convert the aldehyde into a crystalline derivative, such as a hydrazone or a semicarbazone. The crystal structure of such a derivative would unambiguously confirm the atomic connectivity and the relative stereochemistry of the molecule. No published crystal structures for derivatives of this compound were found.
Other Advanced Analytical Techniques
Other analytical techniques would be valuable in the comprehensive characterization of this compound.
Optical Rotation : For an enantiomerically pure sample, the specific rotation, measured using a polarimeter, would be a key physical property.
Chiral Chromatography : Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be instrumental in separating the enantiomers of this compound, allowing for the determination of the enantiomeric ratio.
While the theoretical application of these advanced spectroscopic and analytical techniques to this compound can be described, the absence of specific experimental data in the scientific literature prevents a detailed, data-driven discussion. Further research and publication are necessary to fully elucidate the spectroscopic and structural characteristics of this compound.
Future Research Directions and Emerging Opportunities for 3 Benzyloxy Methoxy Butanal
Development of Sustainable and Atom-Economical Synthetic Routes
The future synthesis of 3-[(Benzyloxy)methoxy]butanal and its derivatives will likely prioritize green chemistry principles, focusing on minimizing waste and maximizing the incorporation of all starting materials into the final product. jocpr.combeilstein-journals.orgnih.gov
Current synthetic approaches to similar β-hydroxy aldehydes often rely on classic aldol (B89426) condensations, which can sometimes lead to side reactions and require extensive purification. vulcanchem.comwikipedia.org Future research could explore catalyst- and solvent-free conditions, which have been shown to be effective for atom-economical additions of azaarenes to aldehydes. beilstein-journals.orgnih.gov Such methods reduce environmental impact and simplify product isolation. beilstein-journals.org
Another avenue involves the catalytic reduction of corresponding ester precursors. While reagents like diisobutylaluminum hydride (DIBAL-H) are effective, they are often used in stoichiometric amounts and require cryogenic temperatures, which is not ideal for large-scale, sustainable production. acs.org The development of catalytic hydrogenation processes would represent a significant advance. jocpr.com For instance, catalytic hydrogenation of benzaldehyde (B42025) to phenol (B47542) demonstrates a more atom-economical approach to functional group transformation. jocpr.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalyst-Free Aldol Condensation | Reduced waste, no metal contaminants, simplified purification. beilstein-journals.org | Optimization of reaction conditions (temperature, pressure) to maximize yield and selectivity for this compound. |
| Catalytic Ester Hydrogenation | High atom economy, use of safer reagents (e.g., H2). jocpr.com | Development of selective catalysts that reduce the ester to the aldehyde without affecting the BOM group or causing over-reduction. nih.gov |
| Biocatalytic Routes | High selectivity, mild reaction conditions, environmentally benign. numberanalytics.com | Engineering of enzymes (e.g., alcohol dehydrogenases) to accept the specific substrate for the synthesis of this compound. numberanalytics.com |
This table presents potential research directions for the sustainable synthesis of this compound, based on established green chemistry principles.
Exploration of Novel Catalytic Transformations
The aldehyde and the BOM-protected hydroxyl group in this compound are ripe for exploration with modern catalytic methods. These transformations could unlock new synthetic pathways and create molecules of higher complexity.
One key area is the catalytic functionalization of the aldehyde group. Aldehydes are versatile functional groups that can act as both nucleophiles and electrophiles. escholarship.org Novel catalytic systems, including organocatalysts and transition metal catalysts, are continuously being developed for aldehyde transformations. numberanalytics.comrsc.org For example, rhodium- and cobalt-hydride catalysis has been used to achieve unique cyclizations and C-C bond-forming reactions with aldehydes. escholarship.org Applying such catalysts to this compound could lead to the synthesis of novel carbocyclic or heterocyclic structures.
Furthermore, the development of catalytic methods for the selective deprotection of the BOM group is of interest. While palladium-catalyzed hydrogenation is a common method for cleaving benzyl-type protecting groups, the reaction can sometimes be slow or lead to side reactions. nih.govgoogle.com Research into more efficient and selective catalytic systems, perhaps using different metals or ligand combinations, could improve the utility of the BOM group in multi-step syntheses involving intermediates like this compound. researchgate.net
| Transformation Type | Catalyst Class | Potential Product |
| Asymmetric Michael Addition | Chiral Diarylprolinol Silyl (B83357) Ethers organic-chemistry.org | Chiral γ-nitro aldehydes |
| Enantioselective Hydroacylation | Cationic Rhodium Complexes escholarship.org | Chiral heterocyclic ketones |
| Selective BOM-Deprotection | Cerium(IV) Sulfate (B86663) Tetrahydrate researchgate.net | 3-Hydroxybutanal derivatives |
This interactive table showcases examples of novel catalytic transformations that could be applied to this compound, leading to a variety of complex and potentially valuable molecules.
Integration into Automated Synthesis and Flow Chemistry Platforms
The precise control over reaction parameters offered by automated synthesis and flow chemistry platforms makes them ideal for handling reactive intermediates like aldehydes. acs.orgnumberanalytics.com Integrating the synthesis and subsequent reactions of this compound into such systems could offer significant advantages in terms of safety, reproducibility, and scalability.
Flow chemistry is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive reagents or intermediates. beilstein-journals.org For example, the reduction of esters to aldehydes using DIBAL-H, a notoriously difficult reaction to perform selectively in batch, has been successfully implemented in a continuous flow system with excellent control and yields. acs.orgmdpi.com A similar approach could be developed for the synthesis of this compound from its corresponding ester, minimizing over-reduction and simplifying purification. researchgate.net
Automated synthesis platforms, which can perform multiple reaction steps in a programmed sequence, could utilize this compound as a key building block. chemrxiv.orgrroij.com For instance, an automated platform could perform an initial coupling reaction with the aldehyde, followed by a deprotection step and a subsequent functionalization, all without manual intervention. researchgate.netnih.gov This would accelerate the discovery of new compounds and the optimization of reaction sequences. google.com
| Platform | Specific Application for this compound | Key Benefits |
| Flow Chemistry | Selective reduction of a precursor ester to the aldehyde. acs.orgresearchgate.net | Enhanced safety, improved selectivity, rapid optimization, and easier scale-up. beilstein-journals.org |
| Automated Synthesis | Iterative coupling and functionalization reactions starting from the aldehyde. chemrxiv.org | Increased efficiency, high reproducibility, and rapid library synthesis for screening. rroij.com |
This data table outlines the potential integration of this compound into modern synthesis platforms, highlighting the expected benefits.
Discovery of New Applications in Materials Science or Medicinal Chemistry
The bifunctional nature of this compound, possessing both a reactive aldehyde and a protected hydroxyl group, makes it an intriguing candidate for applications in both materials science and medicinal chemistry.
In materials science , small, functionalized molecules can serve as monomers or cross-linking agents in the synthesis of advanced polymers. utwente.nlmacroarc.org The aldehyde group can participate in polymerization reactions or be used to functionalize surfaces, while the protected hydroxyl group offers a site for later modification. For example, aldehyde-functionalized nanoparticles have been used to capture drug molecules, suggesting that this compound could be used to modify the surface of materials for biomedical applications. acs.orgaurorascientific.com Potential applications could include the development of new hydrogels, coatings, or functional composites. aprcomposites.com.aumit.edu
In medicinal chemistry , aldehydes are common building blocks in the synthesis of pharmacologically active compounds. enamine.netresearchgate.net The 3-hydroxybutanal scaffold itself has been explored for various uses, including as a precursor to compounds with hypnotic and sedative properties. wikipedia.orgechemi.com The specific structure of this compound, with its defined stereochemistry and protecting group, makes it a candidate for the synthesis of complex, chiral drug molecules. It could be used in fragment-based drug discovery or as a linker in more complex architectures like Proteolysis Targeting Chimeras (PROTACs). acs.org The aldehyde allows for key bond-forming reactions like reductive amination, a cornerstone of medicinal chemistry. researchgate.netrsc.org
| Field | Potential Role of this compound | Example Application |
| Materials Science | Monomer or surface functionalization agent. | Development of biocompatible polymer scaffolds for tissue engineering. aurorascientific.comaprcomposites.com.au |
| Medicinal Chemistry | Chiral building block for complex molecule synthesis. enamine.net | Synthesis of novel antibiotics or antiviral agents. |
| Agrochemicals | Precursor for terpene-like molecules. vulcanchem.com | Creation of new, more effective and safer pesticides or herbicides. |
This table summarizes the potential future applications of this compound in diverse scientific fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(Benzyloxy)methoxy]butanal, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via protection of hydroxyl groups using benzyloxy and methoxy moieties. A related analog, (R)-3-((4-methoxybenzyl)oxy)butanal, was synthesized using DBU (1,8-diazabicycloundec-7-ene) in dichloromethane with subsequent purification via flash chromatography . Key optimization steps include:
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., deprotonation).
- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reaction homogeneity.
- Catalyst tuning : Use mild bases to avoid over-oxidation of the aldehyde group.
Q. How should researchers characterize this compound to confirm structural fidelity?
- Analytical workflow :
- NMR spectroscopy : Compare H and C NMR shifts with analogous compounds (e.g., 3-benzyloxy-4-methoxybenzaldehyde, δ 9.8 ppm for aldehyde protons) .
- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 237.1234 for a related butanal derivative) .
- Chromatography : Monitor purity via TLC (Rf ~0.3 in hexane:EtOAc 7:3) .
Q. What are the recommended storage and handling protocols for this compound?
- Stability : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent aldehyde oxidation .
- Safety : Use chemical-resistant gloves (nitrile) and avoid static discharge due to flammability risks .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?
- Mechanistic insights :
- The benzyloxy group introduces steric hindrance, slowing nucleophilic attack at the α-position.
- Electron-donating methoxy groups stabilize the aldehyde via resonance, reducing electrophilicity. Computational modeling (DFT) can predict regioselectivity in such reactions .
Q. What strategies resolve contradictions in reported synthetic yields for benzyloxy-protected aldehydes?
- Case study : Discrepancies in yields (e.g., 70% vs. 94% for similar compounds) may arise from:
- Protecting group stability : Benzyloxy groups are sensitive to acidic conditions; use milder deprotection agents (e.g., Pd/C/H instead of HBr) .
- Purification efficiency : Flash chromatography with gradient elution (hexane → EtOAc) improves recovery .
Q. How can computational chemistry predict the compound’s behavior in catalytic systems?
- Tools :
- Molecular docking : Screen interactions with enzymes (e.g., alcohol dehydrogenases) using software like AutoDock Vina.
- MD simulations : Assess conformational stability in solvents (e.g., water vs. DMSO) .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
